Methyl 2-anilinodiazenyl-5-nitro-benzoate

Description

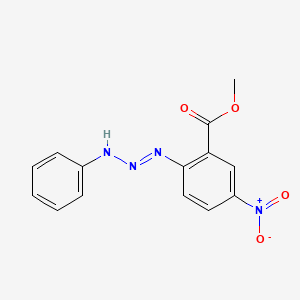

Methyl 2-anilinodiazenyl-5-nitro-benzoate is a substituted methyl benzoate derivative featuring a nitro group at position 5 and an anilinodiazenyl (-N=N-C₆H₅NH₂) moiety at position 2.

Properties

CAS No. |

60042-01-5 |

|---|---|

Molecular Formula |

C14H12N4O4 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

methyl 2-(anilinodiazenyl)-5-nitrobenzoate |

InChI |

InChI=1S/C14H12N4O4/c1-22-14(19)12-9-11(18(20)21)7-8-13(12)16-17-15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |

InChI Key |

BEEOCWFLRLJNLC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-anilinodiazenyl-5-nitro-benzoate typically involves the diazotization of aniline followed by coupling with methyl 5-nitro-2-aminobenzoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-anilinodiazenyl-5-nitro-benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Formation of more oxidized nitro derivatives.

Reduction: Formation of 2-anilinodiazenyl-5-amino-benzoate.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-anilinodiazenyl-5-nitro-benzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Methyl 2-anilinodiazenyl-5-nitro-benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-anilinodiazenyl-5-nitro-benzoate with analogous methyl benzoate derivatives, focusing on substituent effects, inferred properties, and applications. Key structural analogs are drawn from the evidence (Table 1).

Structural and Functional Group Comparisons

Methyl 2-methoxy-5-nitrobenzoate (): Substituents: Methoxy (-OCH₃) at position 2, nitro (-NO₂) at position 5. Key Differences: The methoxy group is smaller and electron-donating, contrasting with the bulky, electron-withdrawing anilinodiazenyl group in the target compound. This likely reduces steric hindrance and increases solubility in polar solvents compared to the target. Applications: Primarily used as an intermediate in organic synthesis .

Methyl 2-Methyl-5-Nitrobenzoate (): Substituents: Methyl (-CH₃) at position 2, nitro (-NO₂) at position 5. Key Differences: The methyl group is non-polar and inert, leading to higher volatility and lower molecular weight than the target compound. The absence of a diazenyl group limits its utility in metal coordination or photochemical applications.

Methyl 2-amino-5-iodobenzoate (): Substituents: Amino (-NH₂) at position 2, iodo (-I) at position 5. Unlike the nitro group in the target compound, iodine may enhance stability in certain synthetic pathways. Applications: Intermediate in pharmaceutical synthesis (e.g., iodinated analogs for radiopharmaceuticals) .

Inferred Physicochemical Properties

While explicit data for this compound is absent in the evidence, substituent trends suggest:

- Molecular Weight: Higher than analogs due to the anilinodiazenyl group (~300–350 g/mol).

- Solubility: Lower polarity compared to methoxy or amino analogs, reducing solubility in water but enhancing compatibility with organic solvents.

- Reactivity : The diazenyl group may participate in coupling reactions or act as a ligand in metal complexes, similar to precursors in benzodiazepine synthesis .

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Biological Activity

Methyl 2-anilinodiazenyl-5-nitro-benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 288.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

1. Antimicrobial Activity

Nitro compounds, including this compound, exhibit notable antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA and cellular structures.

Case Study : In a study examining various nitro compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

2. Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Research Findings : A study published in the Journal of Medicinal Chemistry found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7). The compound's IC was determined to be approximately 15 µM.

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. It is believed that the nitro group plays a crucial role in modulating inflammatory pathways.

Experimental Data : In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group is reduced to form reactive intermediates that can interact with nucleophiles in microbial cells and cancer cells.

- DNA Interaction : The compound can bind to DNA, leading to strand breaks and subsequent cell death.

- Cytokine Modulation : It may inhibit signaling pathways involved in inflammation, thus reducing cytokine release.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are essential. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles; however, further studies are required to fully understand its safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.